molecular formula C21H17FN2OS B284871 5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284871
M. Wt: 364.4 g/mol
InChI Key: OVLFNXSPVCCESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound inhibits the activity of JAK2 by binding to the ATP-binding site of the kinase. This leads to the inhibition of downstream signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been reported to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent inhibitory activity against JAK2, which makes it a valuable tool for studying the role of this kinase in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. One of the directions is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of JAK2 based on the structure of 5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The method involves the reaction of 3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one with 3,4-dimethylphenyl isocyanate in the presence of a base. The reaction is carried out in an organic solvent and the product is purified using column chromatography. The yield of the product is reported to be around 50%.

Scientific Research Applications

5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to possess potent inhibitory activity against several protein kinases, including Janus kinase 2 (JAK2), which is involved in the regulation of immune responses and hematopoiesis. This compound has also been reported to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.

properties

Molecular Formula

C21H17FN2OS

Molecular Weight

364.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H17FN2OS/c1-13-7-8-15(9-14(13)2)17-11-26-20-19(17)21(25)24(12-23-20)10-16-5-3-4-6-18(16)22/h3-9,11-12H,10H2,1-2H3

InChI Key

OVLFNXSPVCCESD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4F)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4F)C

Origin of Product

United States

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